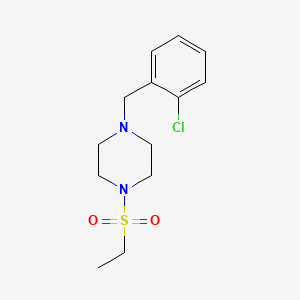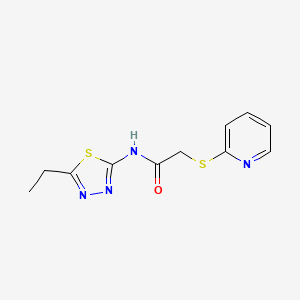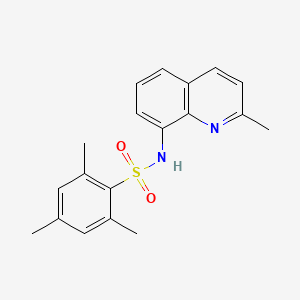
4-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, cyclization, and functional group transformations. For instance, compounds with structural similarities have been synthesized through reactions involving fluorinated 1,3-diketones, hydrazine, and guanidine carbonate, suggesting potential pathways for synthesizing the target compound (Sareen & Jain, 1993). Additionally, nucleophilic displacement of bromide by [18F]fluoride has demonstrated the feasibility of introducing fluorine atoms into pyrazole rings, a relevant reaction for compounds containing fluorophenyl groups (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Crystallization and structural characterization by single-crystal diffraction have been employed to determine the molecular structures of related compounds. These analyses revealed that such molecules are essentially planar, with certain phenyl groups oriented perpendicular to the rest of the molecule, highlighting the importance of molecular geometry in understanding the compound's interactions and reactivity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
Chemical reactions involving fluorinated compounds often include nucleophilic aromatic substitution, cyclization, and reactions with hydrazine or thiourea to yield pyrazole and pyrimidine derivatives. These reactions underline the versatility and reactivity of fluorinated compounds, suggesting potential chemical behaviors of 4-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidine (Hammam et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in different environments. While specific data on 4-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidine is not available, related studies suggest that fluorination can significantly affect these properties by altering molecular polarity and intermolecular interactions (Galadzhun et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are influenced by the presence of fluorophenyl and pyrazolyl groups. These groups can affect electron distribution and molecular stability, leading to unique reactivity patterns. Studies on similar compounds have shown that they can undergo a variety of chemical reactions, offering insights into the potential chemical behavior of the target compound (Hammam et al., 2005).
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-(4-methylpyrazol-1-yl)-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4/c1-14-12-22-25(13-14)20-23-18(15-5-3-2-4-6-15)11-19(24-20)16-7-9-17(21)10-8-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSDZEWKENNKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(2-phenylethyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5668325.png)
![{2-[1-(hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl}methanol](/img/structure/B5668341.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5668344.png)
![N-methyl-6-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}pyridazin-3-amine](/img/structure/B5668345.png)
![ethyl 6-fluoro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5668352.png)


![3-(1H-tetrazol-1-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B5668359.png)
![methyl 4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B5668381.png)
![2-{1-cyclohexyl-5-[1-(4-methoxyphenyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5668389.png)
![1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5668397.png)
![3-benzyl-7,8-dimethoxy-1,5-dimethyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5668412.png)

